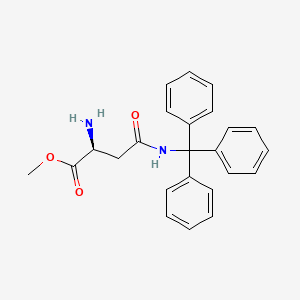

(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate is a synthetic organic compound with the molecular formula C23H24N2O4 It is a derivative of asparagine, where the amino group is protected by a trityl group, and the carboxyl group is esterified with methanol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate typically involves the following steps:

Protection of the Amino Group: The amino group of asparagine is protected using trityl chloride in the presence of a base such as pyridine. This reaction forms N-trityl-L-asparagine.

Esterification: The carboxyl group of N-trityl-L-asparagine is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of asparagine are reacted with trityl chloride in industrial reactors.

Continuous Esterification: The esterification process is carried out in continuous flow reactors to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The trityl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Deprotection: Trifluoroacetic acid or other strong acids.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

Hydrolysis: (S)-2-amino-4-oxo-4-(tritylamino)butanoic acid.

Deprotection: (S)-methyl 2-amino-4-oxo-4-(amino)butanoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate involves its interaction with various molecular targets. The trityl group provides steric hindrance, which can affect the compound’s binding to enzymes or receptors. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-amino-4-oxo-4-(tritylamino)butanoic acid: Similar structure but lacks the ester group.

N-trityl-L-asparagine: Precursor in the synthesis of (S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate.

(S)-methyl 2-amino-4-oxo-4-(amino)butanoate: Deprotected form of the compound.

Uniqueness

This compound is unique due to its combination of a trityl-protected amino group and an esterified carboxyl group. This dual protection allows for selective reactions and modifications, making it a versatile intermediate in synthetic chemistry.

Actividad Biológica

(S)-methyl 2-amino-4-oxo-4-(tritylamino)butanoate is a compound with notable biological activities, particularly in the context of its potential applications in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 866913-09-9

- Molecular Formula: C24H24N2O3

- Molecular Weight: 388.46 g/mol

The compound acts primarily as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic processes and diseases, including cancer. NNMT catalyzes the methylation of nicotinamide to produce N-methylnicotinamide, and its overexpression is associated with several malignancies.

Inhibition Studies

Recent studies have demonstrated that modifications to the structure of NNMT inhibitors can significantly enhance their activity. For instance, a bisubstrate analogue derived from this compound exhibited an IC50 value of 1.41 μM, indicating potent inhibition of NNMT activity .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In particular, the compound has shown promising results against human oral cancer cell lines such as HSC-2. The treatment with this compound led to a significant reduction in cell proliferation rates. For example, at a concentration of 100 μM, a reduction in cell proliferation by approximately 27% was observed after 48 hours .

Table: Summary of Biological Activity

| Compound | IC50 (μM) | Cell Line | Effect |

|---|---|---|---|

| This compound | 1.41 | HSC-2 (oral cancer) | Significant inhibition |

| Reference Compound 1 | 14.9 | HSC-2 | Moderate inhibition |

| Reference Compound 2 | 19.8 | HSC-2 | Low inhibition |

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : In a study examining several NNMT inhibitors, this compound was part of a library that showed enhanced cytotoxic effects compared to earlier compounds. The study highlighted that structural modifications could yield compounds with significantly improved potency against cancer cell lines .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound not only inhibits NNMT but also alters downstream metabolic pathways that could lead to reduced tumor growth and proliferation in treated cells .

- Potential Therapeutic Applications : Given its ability to inhibit NNMT effectively, this compound is being explored as a potential therapeutic agent for metabolic disorders and cancers where NNMT plays a crucial role .

Propiedades

IUPAC Name |

methyl (2S)-2-amino-4-oxo-4-(tritylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-29-23(28)21(25)17-22(27)26-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,25H2,1H3,(H,26,27)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQDBJAVRDPJIH-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.